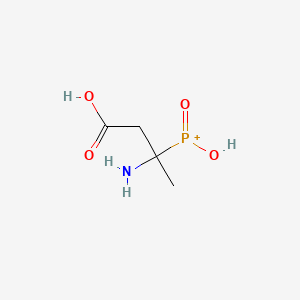![molecular formula C18H23ClFN3O4 B1239124 8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of A-86719.1 involves several steps:
Reaction of 3-chlorotetrafluoropyridine with sodium tert-butoxide in tetrahydrofuran (THF): This produces 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine.
Dechlorination with hydrogen over palladium on carbon in methanol: This yields 4-tert-butoxy-2,3,6-trifluoropyridine.
Methylation with methyl iodide and lithium diethylamide in THF: This forms 4-tert-butoxy-2,3,6-trifluoro-5-methylpyridine.
Selective defluorination with hydrazine in refluxing propanol: This results in 4-tert-butoxy-2,5-difluoro-3-methylpyridine.
Condensation with cyclopropylacetonitrile by means of lithium diethylamide in THF: This produces 2-(4-tert-butoxy-5-fluoro-3-methyl-2-pyridyl)-2-cyclopropylacetonitrile.
Treatment with trifluoroacetic acid and phosphorus oxychloride: This yields 2-(4-chloro-5-fluoro-3-methyl-2-pyridyl)-2-cyclopropylacetonitrile.
Alcoholysis with ethanol and hydrochloric acid: This gives the corresponding ethyl ester.
Partial reduction with lithium aluminium hydride in THF: This forms the corresponding aldehyde.
Condensation with diethyl malonate by means of piperidine in refluxing ethanol: This yields ethylidenemalonate.
Cyclization by heating at 235°C in Dowtherm: This produces 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester.
Reaction with 3-(S)-(tert-butoxycarbonylamino)pyrrolidine by means of sodium bicarbonate in acetonitrile: This gives the corresponding condensation product.
Hydrolysis with lithium hydroxide in THF/water: This yields the corresponding free acid.
Deprotection with 4N hydrochloric acid in dioxane-dichloromethane: This final step produces A-86719.1.
Analyse Chemischer Reaktionen
A-86719.1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form aldehydes and alcohols.
Substitution: It undergoes nucleophilic substitution reactions, especially involving halogen atoms.
Wissenschaftliche Forschungsanwendungen
A-86719.1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA gyrase inhibition and developing new antibacterial agents.
Biology: It is used in research to understand bacterial resistance mechanisms and to develop new antibiotics.
Medicine: It has potential therapeutic applications in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial coatings and materials.
Wirkmechanismus
A-86719.1 exerts its effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to the DNA gyrase enzyme, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. The molecular targets include the DNA gyrase subunits GyrA and GyrB. The pathways involved include the inhibition of DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
A-86719.1 is unique compared to other similar compounds due to its high potency and broad-spectrum antibacterial activity. Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Sparfloxacin: Another fluoroquinolone with broad-spectrum activity.
Eigenschaften
Molekularformel |
C18H23ClFN3O4 |
|---|---|
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C18H20FN3O3.ClH.H2O/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21;;/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25);1H;1H2/t11-;;/m0../s1 |
InChI-Schlüssel |
HOXFHPNUPIUHBB-IDMXKUIJSA-N |
Isomerische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N.O.Cl |
Kanonische SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N.O.Cl |
Synonyme |
A 816719.1 A-816719.1 ABT 719 ABT-719 ABT719 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



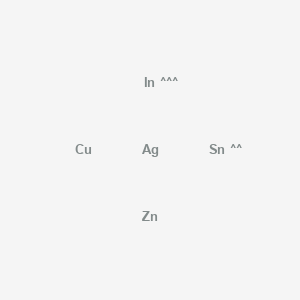

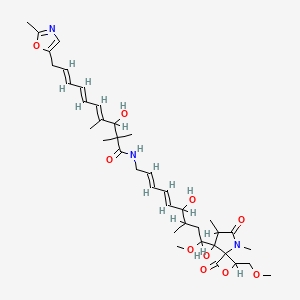
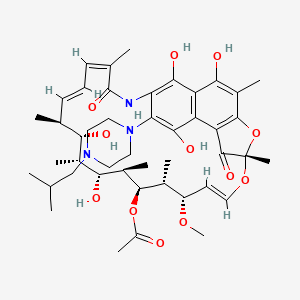
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
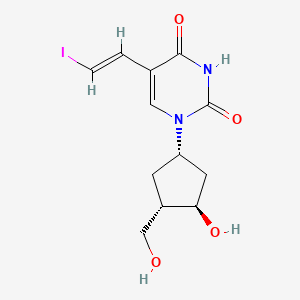
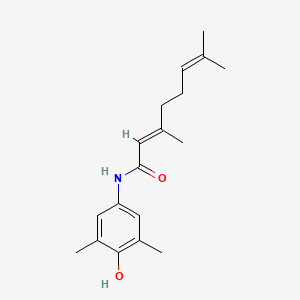
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)
